N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 851131-14-1
VCID: VC4932704
InChI: InChI=1S/C19H17N3O3S/c1-13-3-2-4-15(9-13)22-8-7-20-19(22)26-11-18(23)21-14-5-6-16-17(10-14)25-12-24-16/h2-10H,11-12H2,1H3,(H,21,23)
SMILES: CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4
Molecular Formula: C19H17N3O3S
Molecular Weight: 367.42

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

CAS No.: 851131-14-1

Cat. No.: VC4932704

Molecular Formula: C19H17N3O3S

Molecular Weight: 367.42

* For research use only. Not for human or veterinary use.

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide - 851131-14-1

Specification

CAS No. 851131-14-1
Molecular Formula C19H17N3O3S
Molecular Weight 367.42
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C19H17N3O3S/c1-13-3-2-4-15(9-13)22-8-7-20-19(22)26-11-18(23)21-14-5-6-16-17(10-14)25-12-24-16/h2-10H,11-12H2,1H3,(H,21,23)
Standard InChI Key LVLSGXSMYKZRRK-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4

Introduction

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that combines structural motifs with potential applications in medicinal chemistry. Its design integrates a benzodioxole core, an imidazole ring, and a sulfanylacetamide moiety, which are often associated with biological activity. This article explores its chemical structure, synthesis, physicochemical properties, and potential biological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzodioxole Intermediate:

    • A precursor containing the benzodioxole ring is prepared via cyclization of catechol derivatives with formaldehyde.

  • Imidazole Derivative Preparation:

    • The imidazole unit is synthesized through condensation reactions involving aldehydes and amines under acidic or basic conditions.

  • Coupling Reaction:

    • The sulfanylacetamide bridge is introduced by reacting the imidazole derivative with a suitable thiol-containing acetamide under nucleophilic substitution conditions.

  • Final Product Purification:

    • The compound is purified using recrystallization or column chromatography to ensure high purity.

Research Gaps and Future Directions

Despite its promising structure, detailed experimental data on N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is lacking. Future research should focus on:

  • Biological Evaluation:

    • Screening for antimicrobial, anticancer, or anti-inflammatory activity.

  • Toxicological Studies:

    • Assessing safety profiles in vitro and in vivo.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifying functional groups to optimize biological activity.

  • Pharmacokinetics and Drug-Like Properties:

    • Evaluating solubility, bioavailability, and metabolic stability.

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